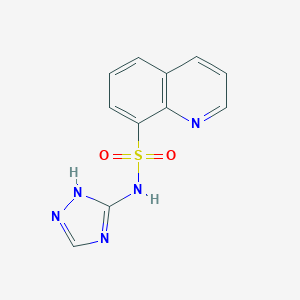
N-(1H-1,2,4-triazol-3-yl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-1,2,4-triazol-3-yl)-8-quinolinesulfonamide, commonly known as TQ, is a chemical compound with potential applications in scientific research. TQ has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of TQ is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. TQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. TQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
TQ has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, TQ has been shown to have antioxidant and anti-inflammatory properties. TQ has also been shown to have a role in regulating glucose metabolism and lipid levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TQ in lab experiments is its relatively low toxicity compared to other compounds with similar activity. TQ has also been shown to be stable under a range of experimental conditions, making it a reliable tool for scientific research. However, one limitation of using TQ in lab experiments is its solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving TQ. One area of interest is the development of TQ-based therapies for cancer and infectious diseases. Another area of interest is the exploration of TQ's potential as a neuroprotective agent. Further studies are also needed to fully understand the mechanism of action of TQ and its effects on various physiological systems. Finally, the development of new synthesis methods and modifications to the TQ molecule may lead to improved efficacy and reduced toxicity.
Métodos De Síntesis
TQ can be synthesized through a multistep process involving the reaction of 8-hydroxyquinoline with sulfuric acid, followed by the addition of triazole and sodium azide. The resulting compound is then reacted with sulfonamide to produce TQ. This synthesis method has been optimized to yield high purity TQ with good yield.
Aplicaciones Científicas De Investigación
TQ has been shown to have potential applications in a range of scientific research fields, including cancer research, infectious disease research, and neuroscience. TQ has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In infectious disease research, TQ has been shown to have antimicrobial activity against a range of pathogens, including bacteria and fungi. TQ has also been shown to have potential as a neuroprotective agent, with studies suggesting it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C11H9N5O2S |
|---|---|
Peso molecular |
275.29 g/mol |
Nombre IUPAC |
N-(1H-1,2,4-triazol-5-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C11H9N5O2S/c17-19(18,16-11-13-7-14-15-11)9-5-1-3-8-4-2-6-12-10(8)9/h1-7H,(H2,13,14,15,16) |
Clave InChI |
RLGPFBKZISQTNZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=NC=NN3)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=NC=NN3)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




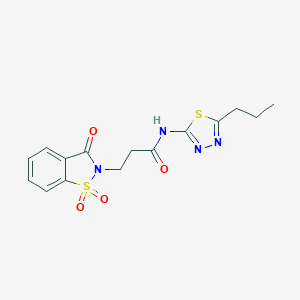
![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
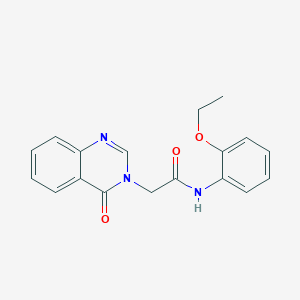
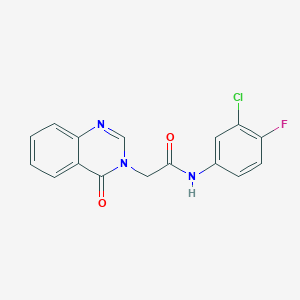
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
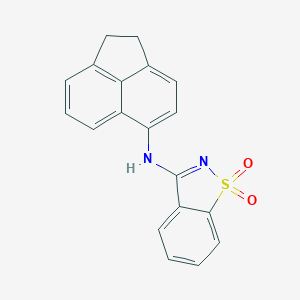
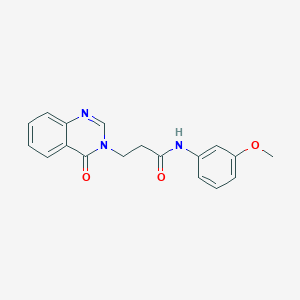
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)